molecular formula C12H19NO B2689002 (2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine CAS No. 2248182-98-9

(2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine

Cat. No.: B2689002
CAS No.: 2248182-98-9
M. Wt: 193.29
InChI Key: NWKJYPKOGVLECG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxyphenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenyl isocyanate with a suitable amine precursor under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary amines .

Scientific Research Applications

(2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine is unique due to its specific structural features and the presence of both a methoxyphenyl group and a butan-1-amine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2R)-4-(2-methoxyphenyl)-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(9-13)7-8-11-5-3-4-6-12(11)14-2/h3-6,10H,7-9,13H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKJYPKOGVLECG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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